![molecular formula C20H32ClN B11935780 [(1S,4aR,10aS)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanamine;hydrochloride](/img/structure/B11935780.png)
[(1S,4aR,10aS)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanamine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Leelamine Hydrochloride, also known as dehydroabietylamine hydrochloride, is a tricyclic diterpene amine extracted from the bark of pine trees. It is known for its weak agonistic effect on cannabinoid receptors and its inhibitory effects on pyruvate dehydrogenase kinases. This compound has gained attention for its potential antitumoral properties and its ability to inhibit intracellular cholesterol transport .
準備方法
Synthetic Routes and Reaction Conditions
Leelamine Hydrochloride can be synthesized through the extraction of leelamine from pine tree bark, followed by its conversion to the hydrochloride salt. The synthetic route involves the isolation of leelamine, which is then reacted with hydrochloric acid to form Leelamine Hydrochloride. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the purity and yield of the final product .
Industrial Production Methods
Industrial production of Leelamine Hydrochloride involves large-scale extraction and purification processes. The bark of pine trees is processed to extract leelamine, which is then subjected to chemical reactions to produce the hydrochloride salt. The process is optimized to maximize yield and purity while minimizing environmental impact .
化学反応の分析
Types of Reactions
Leelamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: Leelamine Hydrochloride can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert Leelamine Hydrochloride to its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds.
科学的研究の応用
Leelamine Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a chiral resolving agent for carboxylic acids and in the study of diterpene chemistry.
Biology: Investigated for its effects on intracellular cholesterol transport and its lysosomotropic properties.
Medicine: Explored for its potential antitumoral properties, particularly in inhibiting cancer cell growth and inducing apoptosis.
Industry: Utilized in the development of new therapeutic agents and in the study of cannabinoid receptor agonists
作用機序
Leelamine Hydrochloride exerts its effects through several mechanisms:
Lysosomotropic Property: It accumulates in lysosomes, disrupting intracellular cholesterol transport and leading to cell death.
Inhibition of Pyruvate Dehydrogenase Kinases: This inhibition affects cellular metabolism and energy production.
Agonistic Effect on Cannabinoid Receptors: It weakly activates cannabinoid receptors, influencing various cellular pathways
類似化合物との比較
Leelamine Hydrochloride is unique compared to other similar compounds due to its specific combination of properties:
Abietic Acid: Structurally similar but lacks the lysosomotropic property and specific inhibitory effects on pyruvate dehydrogenase kinases.
Other Diterpenes: While many diterpenes have biological activities, Leelamine Hydrochloride’s specific effects on cholesterol transport and cannabinoid receptors set it apart
Conclusion
Leelamine Hydrochloride is a compound with significant potential in various scientific fields. Its unique properties and mechanisms of action make it a valuable subject of research in chemistry, biology, medicine, and industry.
特性
分子式 |
C20H32ClN |
|---|---|
分子量 |
321.9 g/mol |
IUPAC名 |
[(1S,4aR,10aS)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C20H31N.ClH/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4;/h6,8,12,14,18H,5,7,9-11,13,21H2,1-4H3;1H/t18-,19-,20+;/m1./s1 |
InChIキー |
CVPQLGCAWUAYPF-OACSPZGTSA-N |
異性体SMILES |
CC(C)C1=CC2=C(C=C1)[C@@]3(CCC[C@]([C@H]3CC2)(C)CN)C.Cl |
正規SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-[4-(pentyloxy)phenyl]-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11935698.png)
![(2S,3S,4S,5R,6R)-6-[[(3R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[2-carboxy-1-(carboxymethoxy)-2-hydroxyethoxy]-3,5-dihydroxyoxane-2-carboxylic acid](/img/structure/B11935711.png)
![(1R,2R)-N-[(2R,3R)-2-amino-3-methoxybutyl]-N-[4-[4-(methoxymethyl)phenyl]phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide](/img/structure/B11935727.png)
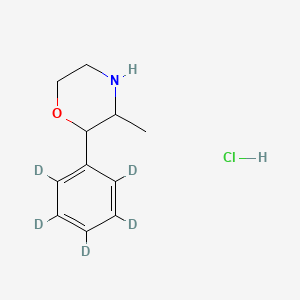
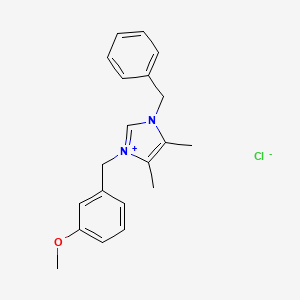
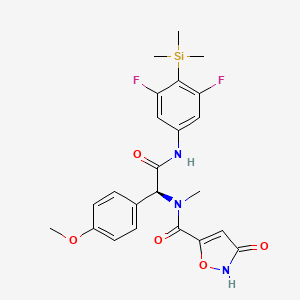

![2-[[4-[3-(2,4-diamino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)propyl]benzoyl]amino]pentanedioic acid](/img/structure/B11935744.png)
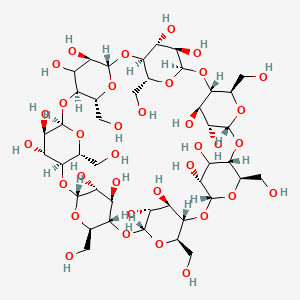

![Methyl (4S,5Z,6S)-5-ethylidene-4-(2-oxo-2-{[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-YL]methoxy}ethyl)-6-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}-4,6-dihydropyran-3-carboxylate](/img/structure/B11935758.png)

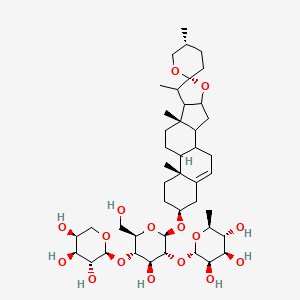
![(E)-5-[(1R,2R,4R,4aR,8aS)-1,2,4a,5-tetramethyl-4-[(E)-2-methylbut-2-enoyl]oxy-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]-3-methylpent-2-enoic acid](/img/structure/B11935776.png)
